(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
Description
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a cyclopropylamine derivative characterized by a cyclopropane ring substituted with four methyl groups (2,2,3,3-tetramethyl configuration) attached to a methanamine backbone, which is protonated as a hydrochloride salt. Cyclopropylamines are notable for their conformational rigidity, which often enhances metabolic stability and binding specificity in pharmacological contexts.
Properties
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)6(5-9)8(7,3)4;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXNFFUFLKVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592126 | |
| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-81-3, 67358-15-0 | |
| Record name | Cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride typically involves the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride serves as a versatile building block in organic synthesis. Its reactive functionalities enable the formation of complex molecules with desired properties.
Medicinal Chemistry
Due to its structural characteristics, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is being explored for potential therapeutic applications.
Research indicates that the methylamine group may interact with biological molecules, making it a candidate for drug discovery. Preliminary studies suggest:
- Potential as a lead compound in developing new pharmaceuticals.
- Investigation into its interactions with various biological targets to understand its pharmacological profile.
Material Science
The unique structure of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride allows for its incorporation into polymers and other materials.
Potential Applications
- Polymer Modification : Enhancing properties such as stiffness and thermal stability.
- Composite Materials : Investigating the impact on mechanical properties when used as an additive in composite formulations.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylcyclopropylmethanamine | Contains a methyl group on cyclopropane | Less sterically hindered |
| 2-Methyl-2-(methylamino)propane | Branched structure with amino group | More flexible chain |
| 1-Aminocyclobutane | Four-membered ring structure | Different ring size affects reactivity |
| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Incorporates an indole moiety | Potentially different biological activity |
This table highlights structural similarities and differences that influence reactivity and application potential.
Case Study 1: Drug Discovery
A study investigated the potential of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride as a lead compound in drug development. Researchers focused on its interactions with cannabinoid receptors due to its structural resemblance to known psychoactive substances like THC. The findings suggested that it could exhibit similar pharmacological effects and warrant further exploration for therapeutic uses .
Case Study 2: Material Enhancement
In another study, researchers incorporated (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride into polymer matrices to assess its impact on mechanical properties. The results indicated improved stiffness and thermal stability compared to control samples without the compound. This suggests potential applications in developing advanced materials for industrial use.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride with four analogs, focusing on molecular structure, substituent effects, and inferred physicochemical properties.
Cyclopropylamine Derivatives
2.1.1. [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
- CAS No.: 1783418-59-6
- Molecular Formula : C₅H₉ClF₃N
- Molecular Weight : 175.58 g/mol
- Substituents : A single trifluoromethyl (-CF₃) group on the cyclopropane ring.
- The smaller substituent size may reduce steric hindrance, enhancing reactivity in certain reactions.
2.1.2. [5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
- CAS No.: 2230799-50-3
- Molecular Formula: Not explicitly provided, but likely includes an oxadiazole ring fused with a trifluoropropyl chain.
- Key Differences : The oxadiazole ring introduces aromaticity and hydrogen-bonding capability, which could enhance binding to biological targets. The trifluoropropyl chain adds hydrophobicity, contrasting with the tetramethylcyclopropyl group’s bulkier, purely hydrocarbon character.
Ethanolamine Derivatives
2.2.1. Diphenhydramine Hydrochloride
- CAS No.: 147-24-0
- Molecular Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.82 g/mol
- Substituents: A diphenylmethoxy group attached to a dimethylamino ethanol backbone.
- Key Differences: The flexible ethanolamine chain and aromatic diphenylmethoxy group enable antihistamine activity via histamine receptor antagonism. In contrast, the target compound’s rigid cyclopropane may limit conformational adaptability but improve metabolic stability.
Catecholamine Derivatives
2.3.1. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- CAS No.: 62-31-7
- Molecular Formula: C₈H₁₁NO₂·HCl
- Molecular Weight : 189.64 g/mol
- Substituents : Catechol (3,4-dihydroxyphenyl) group attached to an ethylamine backbone.
- Key Differences: The catechol group confers high polarity and neurotransmitter activity, enabling dopamine’s role in neurological signaling.
Structural and Functional Comparison Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Properties |
|---|---|---|---|---|---|
| (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl | N/A | Not provided | ~200 (estimated) | Tetramethylcyclopropyl | High rigidity, lipophilicity |
| [1-(Trifluoromethyl)cyclopropyl]methanamine HCl | 1783418-59-6 | C₅H₉ClF₃N | 175.58 | Trifluoromethylcyclopropyl | Polar, electron-deficient ring |
| [5-(3,3,3-Trifluoropropyl)-oxadiazolyl]methanamine HCl | 2230799-50-3 | Not provided | Not provided | Oxadiazole + trifluoropropyl | Aromaticity, moderate hydrophobicity |
| Diphenhydramine HCl | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 | Diphenylmethoxy + dimethylamino | Flexible, receptor-binding |
| Dopamine HCl | 62-31-7 | C₈H₁₁NO₂·HCl | 189.64 | Catechol + ethylamine | Highly polar, neurotransmitter |
Research Implications and Limitations
- Structural Rigidity: The tetramethylcyclopropyl group in the target compound likely enhances stability against enzymatic degradation compared to dopamine’s flexible ethylamine chain or diphenhydramine’s ethanolamine backbone.
- Synthetic Challenges : Steric hindrance from the tetramethyl group may complicate synthesis compared to smaller substituents in analogs.
Limitations : Direct pharmacological or toxicity data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Biological Activity
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a methylamine group. Its molecular formula is C₈H₁₈ClN, with a molecular weight of approximately 163.69 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
The compound's structure is notable for its steric hindrance due to four methyl groups attached to the cyclopropane ring. This configuration not only influences its reactivity but also its interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClN |
| Molecular Weight | 163.69 g/mol |
| CAS Registry Number | 67358-15-0 |
| Purity | ~95% |
The biological activity of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride primarily stems from its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. The amine group is particularly reactive, allowing it to participate in nucleophilic substitution reactions and form complexes with other biological entities.
Neuroprotective Effects
Preliminary studies suggest that compounds containing cyclopropyl structures may exhibit neuroprotective effects . Research indicates that (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride could potentially protect neuronal cells from oxidative stress and apoptosis. Further investigations are needed to elucidate the specific pathways involved in these protective mechanisms.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties . Related compounds have shown efficacy against various bacterial strains, indicating that (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride might be explored for developing new antimicrobial agents.
Pharmacological Studies
Recent pharmacological assessments have highlighted the need for further research into the therapeutic applications of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride. Its potential as a lead compound in drug discovery is being investigated due to its unique structural features that may influence biological activity.
Study 1: Neuroprotective Effects
A study conducted on neuroprotective compounds identified (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride as a candidate for further exploration. The compound was tested in vitro against neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups.
Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride was evaluated against common bacterial pathogens. The results demonstrated moderate antibacterial activity, warranting further investigation into its mechanism of action and potential applications in treating infections.
Q & A
Basic Questions
Q. What synthetic methodologies are employed to prepare (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride, and how is purity optimized?
- Methodology : Cyclopropane rings are typically synthesized via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal-catalyzed approaches. For the tetramethyl-substituted cyclopropane, steric effects necessitate careful optimization of reaction conditions (e.g., temperature, stoichiometry). Post-synthesis, the amine is protected (e.g., with Boc groups), followed by HCl salt formation. Purification involves recrystallization or column chromatography, with purity validated via HPLC (>98%) and structural confirmation via H/C NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H NMR (500 MHz, DO) identifies methyl groups (δ 1.2–1.4 ppm) and cyclopropane protons (δ 1.8–2.1 ppm). C NMR confirms quaternary carbons in the cyclopropane ring (δ 25–30 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 186.2).
- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity (>98%) .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodology : Store in airtight, light-resistant containers under nitrogen at –20°C. Stability studies (via accelerated degradation tests at 40°C/75% RH for 6 months) show <5% decomposition under these conditions. Avoid aqueous solutions unless buffered at pH 4–6 to prevent amine hydrolysis .
Advanced Research Questions
Q. How do steric effects from the tetramethylcyclopropyl group influence reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model steric hindrance, showing reduced accessibility to the amine lone pair.
- Experimental Validation : Compare reaction rates with less-substituted analogs (e.g., cyclopropyl vs. cyclobutyl derivatives) in SN2 reactions. Kinetic studies (GC-MS monitoring) reveal a 3-fold decrease in reactivity due to methyl crowding .
Q. How can contradictions in reported solubility data across solvent systems be resolved?
- Methodology :
- Systematic Solubility Profiling : Use gravimetric analysis (saturation shake-flask method) in 10+ solvents (e.g., DMSO, ethanol, hexane) at 25°C.
- Thermodynamic Modeling : Hansen Solubility Parameters (HSPs) correlate solubility with solvent polarity (δ, δ, δ). Data inconsistencies often arise from residual moisture; Karl Fischer titration ensures solvent dryness .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : In situ FTIR monitors intermediate formation (e.g., imine byproducts).
- Flow Chemistry : Continuous microreactors reduce side reactions (e.g., overalkylation) by improving heat/mass transfer.
- Catalyst Screening : Pd/C or Raney Ni selectively hydrogenate intermediates, reducing dimerization byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values (e.g., receptor binding assays) with standardized protocols (fixed pH, temperature).
- Purity Reassessment : Impurities (e.g., residual solvents) may skew results; cross-validate via LC-MS.
- Structural Isomer Check : Chiral HPLC confirms enantiomeric excess (>99%), as racemic mixtures can alter activity .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
